An In-depth Technical Guide to Methyl 2-(dimethoxyphosphinyl)acrylate for Researchers and Drug Development Professionals
An In-depth Technical Guide to Methyl 2-(dimethoxyphosphinyl)acrylate for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the physical properties, synthesis, reactivity, and potential applications of Methyl 2-(dimethoxyphosphinyl)acrylate, a versatile phosphonate-containing monomer. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in leveraging the unique characteristics of this compound in their work.
Core Chemical and Physical Properties
Methyl 2-(dimethoxyphosphinyl)acrylate, also known by its synonym Trimethyl 2-phosphonoacrylate, is a key building block in organic synthesis. Its chemical structure, featuring both an acrylate moiety and a phosphonate group, imparts unique reactivity and functionality.
Table 1: Key Physical and Chemical Properties of Methyl 2-(dimethoxyphosphinyl)acrylate
| Property | Value | Source |
| Chemical Formula | C₆H₁₁O₅P | [PubChem][1] |
| Molecular Weight | 194.12 g/mol | [PubChem][1] |
| IUPAC Name | methyl 2-dimethoxyphosphorylprop-2-enoate | [PubChem][1] |
| CAS Number | 55168-74-6 | [PubChem][1] |
| Boiling Point | 90-92 °C at 0.1 mm Hg | [ChemicalBook][2] |
| Density | 1.249 g/mL at 25 °C | [ChemicalBook][2] |
| Refractive Index (n²⁰/D) | 1.454 | [ChemicalBook][2] |
| Flash Point | 105 °C (221 °F) | [ChemicalBook][2] |
| Melting Point | Not available | |
| Solubility | Soluble in most organic solvents. | [Generic chemical knowledge] |
Synthesis and Mechanistic Insights
The primary route for the synthesis of Methyl 2-(dimethoxyphosphinyl)acrylate and other α-phosphonoacrylates is the Horner-Wadsworth-Emmons (HWE) reaction . This olefination reaction is a powerful tool in organic chemistry for the stereoselective formation of carbon-carbon double bonds.
The Horner-Wadsworth-Emmons Reaction: A Step-by-Step Protocol
The HWE reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone. For the synthesis of Methyl 2-(dimethoxyphosphinyl)acrylate, a common precursor is trimethyl phosphonoacetate.
Experimental Protocol:
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Deprotonation of the Phosphonate: A strong base, such as sodium hydride (NaH) or a sodium alkoxide, is used to deprotonate the α-carbon of trimethyl phosphonoacetate in an anhydrous aprotic solvent like tetrahydrofuran (THF) or diethyl ether. This step is critical as it generates the nucleophilic phosphonate carbanion. The choice of base and solvent can influence the reaction rate and stereoselectivity.
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Reaction with an Electrophile: The resulting carbanion is then reacted with a suitable electrophile. In the case of synthesizing the parent compound, the electrophile would be a source of the acrylate's α-carbon and its substituents. For substituted analogs, the corresponding aldehyde or ketone is added to the reaction mixture.
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Formation of the Alkene: The reaction proceeds through a phosphonate-adduct intermediate which then eliminates to form the desired α,β-unsaturated ester (the acrylate) and a water-soluble phosphate byproduct.
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Workup and Purification: The reaction mixture is typically quenched with an aqueous solution, and the product is extracted with an organic solvent. The organic layer is then dried and concentrated. Purification of the final product is usually achieved by distillation under reduced pressure or by column chromatography.
The causality behind these steps lies in the generation of a potent nucleophile (the phosphonate carbanion) which readily attacks the electrophilic carbonyl carbon. The subsequent elimination is driven by the formation of a thermodynamically stable phosphate byproduct.
Visualizing the Horner-Wadsworth-Emmons Reaction
Caption: Horner-Wadsworth-Emmons reaction workflow.
Reactivity and Field-Proven Insights
The reactivity of Methyl 2-(dimethoxyphosphinyl)acrylate is dominated by the electrophilic nature of the acrylate double bond and the presence of the phosphonate group.
Michael Addition Reactions
The electron-withdrawing phosphonate and ester groups make the β-carbon of the acrylate system highly electrophilic and susceptible to Michael addition reactions. This makes it a valuable Michael acceptor for a wide range of nucleophiles, including amines, thiols, and carbanions. This reactivity is a cornerstone for its use in the synthesis of more complex molecules.
Polymerization
The acrylate functionality allows Methyl 2-(dimethoxyphosphinyl)acrylate to undergo polymerization, either as a homopolymer or as a copolymer with other monomers. The resulting polymers possess unique properties due to the incorporation of the phosphonate group, such as flame retardancy, improved adhesion, and potential for further functionalization.
Applications in Drug Development and Beyond
While specific applications of Methyl 2-(dimethoxyphosphinyl)acrylate in marketed drugs are not extensively documented, phosphonates as a class are of significant interest in medicinal chemistry.[3] They are often used as bioisosteres of phosphates or carboxylates, offering improved stability and pharmacokinetic properties.
Potential applications in drug development include:
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Enzyme Inhibitors: The phosphonate group can mimic the transition state of enzymatic reactions involving phosphates, making phosphonate-containing molecules potent enzyme inhibitors.
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Antiviral Agents: Acyclic nucleoside phosphonates are a well-established class of antiviral drugs. The scaffold of Methyl 2-(dimethoxyphosphinyl)acrylate could serve as a starting point for the synthesis of novel antiviral compounds.
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Bone Targeting: The phosphonate moiety has a high affinity for calcium, which can be exploited for targeted drug delivery to bone tissue.
Beyond drug development, the flame-retardant properties imparted by the phosphorus content make it a candidate for the development of advanced materials.
Spectral Data and Characterization
The structure of Methyl 2-(dimethoxyphosphinyl)acrylate can be unequivocally confirmed by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons of the acrylate group, the methyl ester protons, and the methoxy protons of the phosphonate group. The coupling between the phosphorus atom and the adjacent protons will result in splitting of these signals, providing valuable structural information.
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¹³C NMR: The carbon NMR spectrum will show distinct resonances for the carbonyl carbon, the olefinic carbons, the methyl ester carbon, and the methoxy carbons of the phosphonate group.
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³¹P NMR: The phosphorus-31 NMR spectrum will exhibit a single resonance, the chemical shift of which is characteristic of the phosphonate environment.
Infrared (IR) Spectroscopy
The IR spectrum of Methyl 2-(dimethoxyphosphinyl)acrylate will display characteristic absorption bands for the following functional groups:
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C=O stretch (ester): A strong absorption band typically in the region of 1720-1740 cm⁻¹.
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C=C stretch (alkene): An absorption band around 1630-1640 cm⁻¹.
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P=O stretch (phosphonate): A strong absorption band in the range of 1250-1290 cm⁻¹.
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P-O-C stretch (phosphonate): Strong absorptions in the fingerprint region, typically around 1030-1050 cm⁻¹.
Safety and Handling
Methyl 2-(dimethoxyphosphinyl)acrylate is classified as an irritant.[1] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
